molecular formula C22H20N4O5S B2653822 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1029793-84-7

7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2653822
M. Wt: 452.49
InChI Key: PSDWBVRMHRSVRS-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Tubulin Polymerization Inhibition and Anticancer Activity

A series of triazoloquinazolinone-based compounds, including those structurally related to 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, have been synthesized and evaluated for their ability to inhibit tubulin polymerization and exhibit anticancer activity. Specifically, the 3-hydroxy-4-methoxy derivatives demonstrated potent inhibition of tubulin assembly and significant anticancer activity across a broad panel of cancer cell lines, highlighting their potential as vascular disrupting agents (Driowya et al., 2016).

Antibacterial and Antimicrobial Properties

Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, structurally akin to the compound , have been synthesized and showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. These findings indicate the potential of such compounds in developing new antibacterial agents (Reddy et al., 2013).

Antitumor and Tubulin-Binding Activities

Research on quinazoline derivatives, including structures similar to 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, has unveiled their role as novel classes of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs). These compounds not only inhibit tumor cell proliferation and induce apoptosis but also disrupt tumor vasculature, showcasing a promising avenue for anticancer drug development (Cui et al., 2017).

Synthesis and Biological Activities of Quinazolin-4-one Derivatives

Studies have explored the synthesis and biological activities of new 3H-quinazolin-4-one derivatives derived from 3-phenylamino- 2-thioxo-3H-quinazolin-4-one. These derivatives exhibited diverse biological activities, including antimicrobial properties, highlighting the chemical versatility and therapeutic potential of quinazolin-4-one compounds (Saleh et al., 2004).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

7-(3-methoxypropyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-28-9-5-8-26-21(27)15-10-17-18(30-13-29-17)11-16(15)23-22(26)32-12-19-24-20(25-31-19)14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDWBVRMHRSVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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